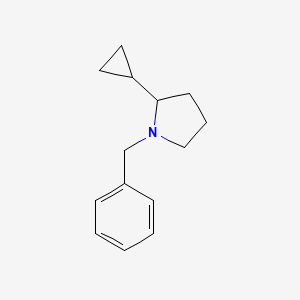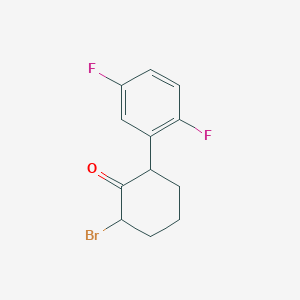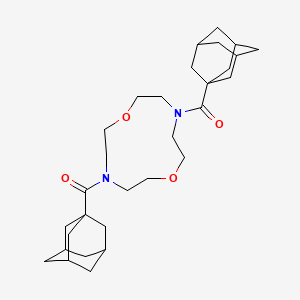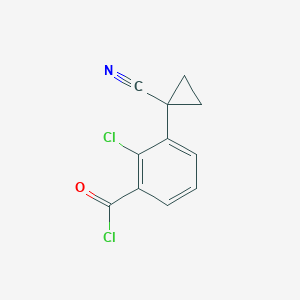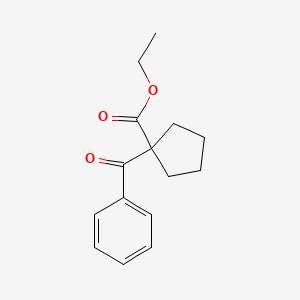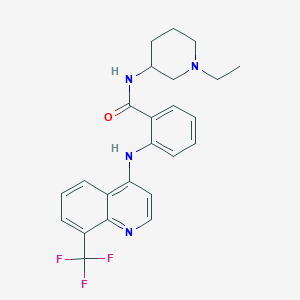
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline
Vue d'ensemble
Description
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline is a heterocyclic compound that features a quinoline core with a methoxy group at the 6-position and an oxiranyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methoxyquinoline with epichlorohydrin in the presence of a base, leading to the formation of the oxiranyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxiranyl ring, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 6-hydroxyquinoline and 4-hydroxyquinoline .
Applications De Recherche Scientifique
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
4-Oxiranylquinoline: Lacks the methoxy group, which affects its interaction with biological targets.
6-Methoxy-4-quinazolinol: A structurally related compound with different biological activities.
Uniqueness: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy and oxiranyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
6-methoxy-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-14-8-2-3-11-10(6-8)9(4-5-13-11)12-7-15-12/h2-6,12H,7H2,1H3 |
Clé InChI |
TZRSKDVHKGYCON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C3CO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B8362800.png)

